A Comprehensive Technical Guide to 4-(Diethylamino)salicylaldehyde
A Comprehensive Technical Guide to 4-(Diethylamino)salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(Diethylamino)salicylaldehyde, a versatile organic compound with significant applications in organic synthesis, materials science, and drug discovery. This document outlines its chemical and physical properties, experimental protocols for its synthesis and derivatization, and its role in the development of novel therapeutic agents.
Core Chemical Identity
4-(Diethylamino)salicylaldehyde, also known as 4-Diethylamino-2-hydroxybenzaldehyde, is an aromatic aldehyde.[1] Its structure features a salicylaldehyde core substituted with a diethylamino group at the para position relative to the aldehyde.[2] This substitution pattern enhances the electron density of the aromatic ring, influencing its reactivity and photophysical properties.[3]
| Identifier | Value |
| CAS Number | 17754-90-4[4][5][6][7] |
| Molecular Formula | C11H15NO2[4][5][6] |
| IUPAC Name | 4-(diethylamino)-2-hydroxybenzaldehyde[6][8] |
| Synonyms | 4-Diethylamino-2-hydroxybenzaldehyde, p-(Diethylamino)salicylaldehyde, 4-N,N-Diethylaminosalicylic aldehyde[7][8] |
| EC Number | 241-745-3[9] |
| MDL Number | MFCD00003326[4][9] |
Physicochemical Properties
The compound is typically a solid at room temperature, with its color ranging from pale brown or pink to purple.[4][6] It is sensitive to air and should be stored in a dark, dry place at room temperature.[4][10]
| Property | Value |
| Molecular Weight | 193.24 g/mol [4][5] |
| Melting Point | 60-62 °C[4][10] |
| Boiling Point | 329.46°C (rough estimate)[4][10] |
| Density | 1.0945 g/cm³ (rough estimate)[4][5][10] |
| Appearance | Pale brown to pink to purple powder or crystalline powder[4][6][10] |
| Solubility | Insoluble in water.[4][5][10] Soluble in DMSO (slightly), methanol (slightly), ethanol, acetone, benzene, and ether.[3][4][5][10] |
| pKa | 8.29 ± 0.10 (Predicted)[4][10] |
| LogP | 2.21[7] |
Experimental Protocols
A common method for synthesizing 4-(Diethylamino)salicylaldehyde is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound.
Methodology:
-
N,N-dimethylformamide (DMF, 3.65 mL, 0.05 mol) is cooled in a reaction vessel, maintaining a temperature of 5-10 °C with continuous stirring.[10]
-
Phosphorus oxychloride (POCl3, 2.75 mL, 0.03 mol) is added dropwise to the cooled DMF.[10]
-
A solution of 3-(N,N-diethylamino)phenol (0.01 mmol) dissolved in DMF (6 mL) is then slowly added to the mixture while maintaining the temperature at 5-10 °C.[10]
-
After the addition is complete, the reaction mixture is heated to 75 °C and stirred for 4 hours.[10]
-
Upon completion, the mixture is cooled to room temperature and poured into 60 mL of ice water.[10]
-
The solution is neutralized with a sodium carbonate solution, which causes a brown solid to precipitate.[10]
-
The solid product is collected by filtration, washed with cold water, and dried.[10]
-
The crude product is recrystallized from ethanol to yield pure 4-(diethylamino)salicylaldehyde.[10] The reported yield is approximately 80%.[10]
4-(Diethylamino)salicylaldehyde is a key precursor in the synthesis of Schiff-base ligands.[4][10] These ligands are formed through the condensation reaction of the aldehyde with a primary amine.
General Methodology for Schiff Base Formation with Aniline:
-
Dissolve 4-(diethylamino)salicylaldehyde (0.01 mol) and a primary amine (e.g., aniline, 0.01 mol) in ethanol (20 mL) in a round-bottom flask.[11]
-
Add a few drops of a catalyst, such as anhydrous ZnCl2.[11]
-
Reflux the reaction mixture at 100°C for approximately 3 hours.[11]
-
After reflux, cool the mixture to room temperature, which may result in the precipitation of the Schiff base.[12]
-
Collect the resulting solid by filtration, wash it with distilled water and then with cold ethanol.[12]
-
Dry the product in a vacuum desiccator. The dried mass can be recrystallized from ethanol to obtain the pure Schiff base ligand.[12]
Applications in Research and Drug Development
4-(Diethylamino)salicylaldehyde is a valuable building block in several areas of chemical and biomedical research.
-
Intermediate in Organic Synthesis: It serves as a versatile intermediate for constructing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[13]
-
Dyes and Fluorescent Probes: The compound is a precursor for organic pigments and functional dyes.[3][5] Its derivatives, particularly Salen-type ligands, exhibit intramolecular charge transfer (ICT) properties, leading to applications as fluorescent probes with red-shifted emissions.[14]
-
Ligand Synthesis for Coordination Chemistry: It is widely used to synthesize Schiff base ligands capable of forming stable complexes with various metal ions.[2][11] These metal complexes are investigated for catalytic, medicinal, and antibacterial properties.[11][15]
-
Drug Discovery and Development: Derivatives of 4-(diethylamino)salicylaldehyde have shown promising biological activities.
-
Anticancer Activity: Certain metal complexes have demonstrated the ability to interact with DNA, suggesting potential as anticancer agents.[2]
-
Antioxidant Properties: Schiff bases and their complexes derived from this aldehyde have shown antioxidant capabilities.[2][16] Compound H5, a halogenated Schiff base, outshined the reference drug catechin in DPPH and nitric oxide radical scavenging assays.[16]
-
Antidiabetes Activity: Halogenated Schiff bases have been evaluated for their antidiabetic potential by inhibiting α-amylase and α-glucosidase.[16]
-
Multi-Target-Directed Ligands: Thiosemicarbazones based on 4-(diethylamino)salicylaldehyde have been identified as multi-target-directed ligands, showing inhibitory activity against cholinesterases (AChE and BChE), carbonic anhydrases (hCA I and hCA II), and α-glycosidase.[17] This multi-target approach is a key strategy in developing treatments for complex diseases like Alzheimer's.[17]
-
Biological Activity and Signaling Pathways
The development of multi-target-directed ligands (MTDLs) is a modern approach in medicinal chemistry, moving away from the "one drug-one target" paradigm.[17] Derivatives of 4-(diethylamino)salicylaldehyde, specifically thiosemicarbazones, have emerged as promising scaffolds for MTDLs for multifactorial diseases such as Alzheimer's disease.[17]
These compounds have been shown to simultaneously inhibit several key enzymes:
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy for managing the symptoms of Alzheimer's disease.
-
Carbonic Anhydrases (hCA I and hCA II): These enzymes are involved in various physiological processes, and their inhibition is being explored for different therapeutic applications.
-
α-Glycosidase: Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes.
The ability of a single molecular scaffold to interact with multiple targets highlights its potential for developing effective therapies for complex, multifactorial diseases.[17]
References
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- 17. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
